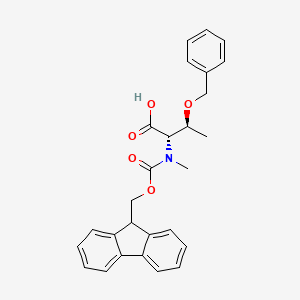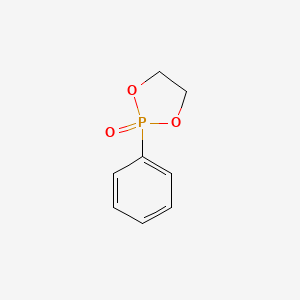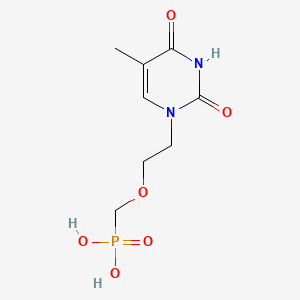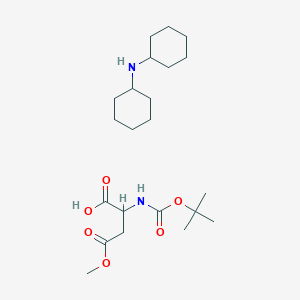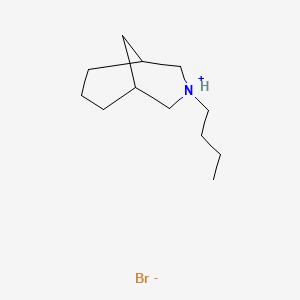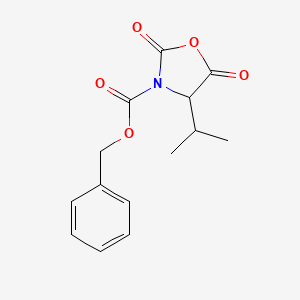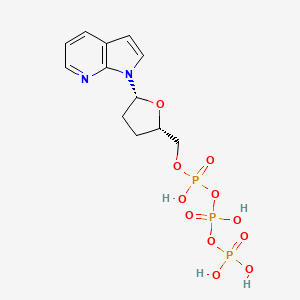
Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound that features a unique combination of triphosphoric acid and a pyrrolo-pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- typically involves multiple steps. The initial step often includes the preparation of the pyrrolo-pyridine derivative, which is then coupled with triphosphoric acid under controlled conditions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolo-pyridine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are often studied for their biological activities.
Triphosphoric acid esters: Other esters of triphosphoric acid may have different substituents but share similar chemical properties.
Uniqueness
What sets Triphosphoric acid, P-((tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- apart is its unique combination of a pyrrolo-pyridine moiety with a triphosphoric acid ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
132062-52-3 |
|---|---|
Fórmula molecular |
C12H17N2O11P3 |
Peso molecular |
458.19 g/mol |
Nombre IUPAC |
[hydroxy(phosphonooxy)phosphoryl] [(2S,5R)-5-pyrrolo[2,3-b]pyridin-1-yloxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N2O11P3/c15-26(16,17)24-28(20,21)25-27(18,19)22-8-10-3-4-11(23-10)14-7-5-9-2-1-6-13-12(9)14/h1-2,5-7,10-11H,3-4,8H2,(H,18,19)(H,20,21)(H2,15,16,17)/t10-,11+/m0/s1 |
Clave InChI |
SIUZGIDBRICVRS-WDEREUQCSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C2N=CC=C3 |
SMILES canónico |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





